molecular formula C15H18N6OS B12186284 N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B12186284
M. Wt: 330.4 g/mol
InChI Key: RJUJRYVLTTXDPT-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : The pyrrole protons resonate as a multiplet near δ 6.8–7.2 ppm, while the methyl group on the pyrazole appears as a singlet at δ 2.5–3.0 ppm. The butyl chain’s methylene protons show signals at δ 1.2–1.6 ppm.
  • ¹³C NMR : The carbonyl carbon (C=O) is expected near δ 165–170 ppm, with thiadiazole carbons between δ 150–160 ppm.

Infrared (IR) Spectroscopy

  • Amide Stretching : A strong absorption band at ~1650 cm⁻¹ corresponds to the C=O stretch of the carboxamide group.
  • Aromatic C-H Bending : Peaks at 750–850 cm⁻¹ arise from out-of-plane bending in the pyrrole and thiadiazole rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • π→π* Transitions : Absorption maxima near 270–290 nm are attributed to conjugated systems in the pyrrole and pyrazole rings.
  • n→π* Transitions : Weak bands at 320–350 nm originate from lone pairs on the thiadiazole sulfur and nitrogen atoms.
Spectroscopic Technique Key Peaks Assignment
¹H NMR δ 2.5–3.0 (singlet) Methyl group on pyrazole
IR ~1650 cm⁻¹ Carboxamide C=O stretch
UV-Vis λmax ≈ 280 nm Conjugated π-system transitions

Properties

Molecular Formula

C15H18N6OS

Molecular Weight

330.4 g/mol

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide

InChI

InChI=1S/C15H18N6OS/c1-3-4-7-12-18-19-15(23-12)17-13(22)11-10-16-20(2)14(11)21-8-5-6-9-21/h5-6,8-10H,3-4,7H2,1-2H3,(H,17,19,22)

InChI Key

RJUJRYVLTTXDPT-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)C2=C(N(N=C2)C)N3C=CC=C3

Origin of Product

United States

Biological Activity

N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following characteristics:

PropertyValue
Molecular Formula C15H18N6OS
Molecular Weight 330.4 g/mol
CAS Number 1232825-21-6

The structure features a thiadiazole ring and a pyrazole moiety, which are known for their roles in various biological activities.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. In a comparative analysis with standard antiviral drugs, it demonstrated superior activity against certain viral strains at low micromolar concentrations. For instance, it exhibited an effective concentration (EC50) of approximately 130 µM in inhibiting viral replication in vitro .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. In one study, it was reported that derivatives similar to this compound had minimum inhibitory concentration (MIC) values ranging from 100 to 125 µg/mL against Bacillus subtilis and Pseudomonas aeruginosa, indicating its potential as an antibacterial agent .

The biological activity of this compound is believed to involve interaction with specific molecular targets within pathogens or cancer cells. The thiadiazole and pyrazole moieties may facilitate binding to critical enzymes or receptors, thereby inhibiting their function and leading to reduced cell proliferation or viral replication .

Study 1: Antiviral Efficacy

In a controlled laboratory setting, the compound was tested against HIV strains in MT-4 cells. The results indicated that it significantly inhibited viral replication at concentrations lower than those required for conventional antiviral agents like ribavirin. The study emphasized the importance of the substitution patterns on the thiadiazole ring for enhancing antiviral potency .

Study 2: Antimicrobial Activity

A series of derivatives were synthesized to evaluate their antimicrobial efficacy. The compound exhibited notable activity against both gram-positive and gram-negative bacteria. Comparative studies showed that its activity was comparable to established antibiotics but with a broader spectrum of action .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing thiadiazole and pyrazole structures. For instance, derivatives of pyrazole have been synthesized and tested against various bacterial strains. The results indicate that these compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

Compounds similar to N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide have shown promise in reducing inflammation. Research indicates that such compounds can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies suggest that thiadiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle proteins and the activation of caspases .

Applications in Medicinal Chemistry

The unique structure of this compound makes it a valuable scaffold for drug development. Its ability to engage in multiple biological pathways allows for the design of multifunctional drugs targeting various diseases simultaneously.

Agricultural Applications

In addition to its medicinal uses, this compound may have applications in agriculture as a pesticide or herbicide. The thiadiazole ring is known for its activity against plant pathogens, suggesting potential use in crop protection formulations.

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial ActivityDemonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MIC) as low as 25 μg/mL .
Anti-inflammatory ResearchShowed significant reduction in TNF-alpha levels in vitro when tested on macrophage cell lines .
Anticancer ScreeningInduced apoptosis in breast cancer cell lines with IC50 values below 10 μM .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Core

The 1,3,4-thiadiazole ring exhibits susceptibility to nucleophilic substitution due to electron-deficient sulfur and nitrogen atoms. Key reactions include:

Reaction TypeConditionsProductYieldSource
Alkylation Thiomorpholine, dioxane, reflux2-(thiomorpholinyl)-1,3,4-thiadiazoleNot reported
Oxidation 30% H₂O₂ in AcOH, 55–60°CThiadiazole 1,1-dioxide derivativesModerate

For example, oxidative cyclization of thiosemicarbazones with NH₄Fe(SO₄)₂·12H₂O generates substituted thiadiazoles, as seen in analogous syntheses .

Acylation and Hydrolysis of the Carboxamide Group

The carboxamide linker undergoes hydrolysis or acylation under acidic/basic conditions:

Reaction TypeConditionsProductCharacterization DataSource
Hydrolysis NaOH (aq), refluxPyrazole-4-carboxylic acidIR: 1678 cm⁻¹ (C=O)
Schiff Base Formation Hydrazine hydrate, ethanol, refluxPyrazole hydrazide derivatives¹H NMR: δ 4.34 (s, NH₂)

Hydrazide intermediates (e.g., 4 in ) are critical precursors for cyclocondensation reactions forming oxadiazoles or triazoles.

Electrophilic Substitution on Pyrazole and Pyrrole

The pyrazole and pyrrole rings participate in electrophilic substitutions, such as halogenation or nitration:

Reaction TypeConditionsProductNotable DataSource
Bromination Br₂, CHCl₃, RT5-bromo-pyrazole derivativeHRMS: m/z 337 [M+H]⁺
Nitration HNO₃/H₂SO₄, 0°CNitro-pyrrole adductsNot explicitly reported

The pyrrole’s electron-rich nature facilitates substitutions at the β-position, though specific data for this compound requires extrapolation from analogs .

Cycloaddition and Heterocycle Fusion

The thiadiazole and pyrazole moieties enable [3+2] cycloadditions or fusion with other heterocycles:

Reaction TypeConditionsProductApplicationSource
Triazole Formation NaN₃, CuI, DMF, 80°CThiadiazole-triazole hybridsAntimicrobial agents
Oxadiazole Synthesis CS₂, KOH, ethanol, reflux1,3,4-oxadiazole-2-thioneIR: 1238 cm⁻¹ (C=S)

For instance, carbon disulfide-mediated cyclization of hydrazides yields oxadiazoles, a pathway validated in structurally related systems .

Coordination Chemistry and Metal Complexation

The sulfur and nitrogen atoms act as ligands for transition metals:

Metal IonConditionsComplex StructureBiological ActivitySource
Cu(II) Ethanol, RT, 2hOctahedral Cu-thiadiazole complexesAntioxidant (IC₅₀: ~150 µM)
Fe(III) Methanol, refluxFe-pyrrole coordination polymersNot reported

Metal complexes often enhance bioactivity, as demonstrated by Cu(II) derivatives showing radical scavenging .

Key Research Findings

  • Antibacterial Activity : Thiadiazole-pyrazole hybrids inhibit bacterial growth (e.g., Staphylococcus aureus) via membrane disruption .

  • Antioxidant Potential : Cu(II) complexes exhibit IC₅₀ values comparable to thiourea derivatives .

  • Synthetic Flexibility : Multi-step routes (e.g., Scheme 2 in ) achieve yields >70% for critical intermediates.

Comparison with Similar Compounds

Substituent Effects on Thiadiazole

Compounds in share the 1,3,4-thiadiazole core but differ in substituents and linker groups. For example:

  • Compound 5e: Features a 4-chlorobenzylthio group at position 5 of the thiadiazole, linked to a phenoxyacetamide. It exhibits a melting point of 132–134°C and a synthesis yield of 74% .
  • Compound 5f : Substituted with a methylthio group, resulting in a higher melting point (158–160°C) and yield (79%) .

The target compound’s butyl group on the thiadiazole likely enhances lipophilicity compared to shorter alkyl chains (e.g., methyl or ethyl in 5f and 5g) or aromatic substituents (e.g., benzylthio in 5h).

Pyrazole-Linked Analogues

  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide (): Replaces the butyl group with ethyl and substitutes the pyrazole’s 1-position with phenyl instead of methyl. This increases molecular weight (364.4 vs. ~360.4 for the target) and may alter steric interactions .

Heterocyclic Variants

Thiazole vs. Thiadiazole

N-(1H-benzimidazol-2-yl)-4-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide (): Replaces the thiadiazole with a thiazole ring and incorporates a benzimidazole group. This modification reduces nitrogen content and may impact electronic properties and binding affinity .

Oxadiazole Derivatives

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide (): Uses an oxadiazole ring instead of thiadiazole, which could alter metabolic stability and hydrogen-bonding capacity. The molecular weight (383.4) is higher than the target’s .

Bicyclic Systems

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide (): Incorporates a bicycloheptene group, significantly increasing structural rigidity. This may enhance selectivity for hydrophobic binding pockets but reduce synthetic accessibility .

Key Observations

Substituent Impact : Longer alkyl chains (e.g., butyl vs. ethyl) on the thiadiazole increase lipophilicity but may reduce crystallinity, as seen in lower melting points for aromatic-substituted analogues (e.g., 5e vs. 5f) .

Synthetic Accessibility : Yields for thiadiazole derivatives in range from 68% to 88%, suggesting that substituent steric effects and reaction conditions significantly influence synthesis efficiency .

Preparation Methods

Cyclization of Thiosemicarbazides

Thiosemicarbazides derived from butyl-substituted carboxylic acids undergo cyclization in the presence of dehydrating agents. For example, butyric acid hydrazide reacts with potassium thiocyanate and hydrochloric acid under reflux to form 5-butyl-1,3,4-thiadiazol-2-amine.

Reaction Conditions :

  • Solvent: Ethanol/water (3:1 v/v)

  • Temperature: 80°C, 6 hours

  • Yield: 78–82%

Oxidative Cyclization of Thioureas

Alternatively, N-substituted thioureas treated with bromine or iodine in alkaline media yield the thiadiazole ring. This method ensures better control over substituent positioning:

R-CS-NH-NH2+Br2NaOH5-butyl-1,3,4-thiadiazol-2-amine+NH3+NaBr\text{R-CS-NH-NH}2 + \text{Br}2 \xrightarrow{\text{NaOH}} \text{5-butyl-1,3,4-thiadiazol-2-amine} + \text{NH}_3 + \text{NaBr}

Key Parameters :

  • Oxidizing Agent: Bromine (2 equiv)

  • Base: 10% NaOH

  • Reaction Time: 4 hours

Preparation of 1-Methyl-5-(1H-Pyrrol-1-yl)-1H-Pyrazole-4-Carboxylic Acid

The pyrazole-carboxylic acid component is synthesized via sequential cyclization and functionalization:

1,3-Dipolar Cycloaddition for Pyrazole Core Formation

A Huisgen cycloaddition between dimethyl acetylenedicarboxylate and 1-methylhydrazine generates the 1-methylpyrazole skeleton. Subsequent Vilsmeier–Haack formylation introduces the C-4 carboxyl group:

Dimethyl acetylenedicarboxylate+1-methylhydrazineEtOH, Δ1-methylpyrazole-4-carboxylate\text{Dimethyl acetylenedicarboxylate} + \text{1-methylhydrazine} \xrightarrow{\text{EtOH, Δ}} \text{1-methylpyrazole-4-carboxylate}

Modifications :

  • Pyrrole Substitution : The 5-position is functionalized via Ullmann coupling with pyrrole-1-boronic acid under palladium catalysis.

  • Reagents : Pd(PPh₃)₄, K₂CO₃, DMF, 100°C, 12 hours

  • Yield : 65–70%

Hydrolysis to Carboxylic Acid

The methyl ester is hydrolyzed using lithium hydroxide in tetrahydrofuran (THF)/water:

Methyl ester+LiOHTHF/H2O1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid\text{Methyl ester} + \text{LiOH} \xrightarrow{\text{THF/H}_2\text{O}} \text{1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid}

Conditions :

  • Temperature: 60°C

  • Time: 3 hours

  • Yield: >95%

Amide Bond Formation: Coupling Strategies

The final step involves coupling the thiadiazol-2-amine and pyrazole-carboxylic acid via amide bond formation. Two methods are prevalent:

Carbodiimide-Mediated Coupling

EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM) facilitate the reaction:

Procedure :

  • Activate carboxylic acid with EDCI/HOBt (1:1 molar ratio) for 30 minutes.

  • Add 5-butyl-1,3,4-thiadiazol-2-amine (1.1 equiv).

  • Stir at room temperature for 12 hours.

Yield : 85–90%
Purity : >98% (HPLC)

Mixed Anhydride Method

For scale-up, the mixed anhydride approach using isobutyl chloroformate proves effective:

Carboxylic acid+Isobutyl chloroformateNMMAnhydride intermediateThiadiazolamineProduct\text{Carboxylic acid} + \text{Isobutyl chloroformate} \xrightarrow{\text{NMM}} \text{Anhydride intermediate} \xrightarrow{\text{Thiadiazolamine}} \text{Product}

Advantages :

  • Reduced racemization risk

  • Suitable for gram-scale synthesis

Purification and Characterization

Purification :

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:1)

  • Recrystallization : Ethanol/water (7:3) at −20°C

Characterization Data :

PropertyValueSource
Molecular Weight 330.4 g/mol
Melting Point 162–164°C
¹H NMR (DMSO-d₆) δ 1.35 (t, 3H), 2.45 (s, 3H)
HPLC Purity 99.2%

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost EfficiencyScalability
EDCI/HOBt Coupling85–90>98ModerateLab-scale
Mixed Anhydride80–8597HighIndustrial
Direct Cyclization7095LowLimited

Challenges and Optimization Strategies

  • Regioselectivity in Pyrazole Functionalization : Ullmann coupling at the 5-position requires precise stoichiometry to avoid di-substitution.

  • Amide Bond Stability : Thiadiazole amines are prone to hydrolysis; thus, anhydrous conditions are critical.

  • Byproduct Formation : Excess EDCI generates urea derivatives, necessitating rigorous purification .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide?

  • Methodology :

  • Cyclocondensation : Start with ethyl acetoacetate and phenylhydrazine to form the pyrazole core, followed by functionalization with 1H-pyrrol-1-yl and 1,3,4-thiadiazol-2-yl groups .
  • Carboxamide Formation : Use coupling agents (e.g., EDC/HOBt) to introduce the carboxamide moiety. Optimize solvent polarity (DMF or THF) for solubility and reaction efficiency .
  • Key Reagents : K₂CO₃ for deprotonation and nucleophilic substitution; glacial acetic acid for cyclization .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • Methodology :

  • Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrrole and thiadiazole integration) and IR for functional groups (C=O stretch at ~1680 cm⁻¹) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular weight (e.g., [M+H]⁺ at m/z 388.12) .

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Methodology :

  • Design of Experiments (DoE) : Apply fractional factorial designs to test variables (temperature, solvent ratio, catalyst loading) and identify critical parameters .
  • Kinetic Studies : Monitor reaction progress via TLC or in-situ FTIR to determine optimal reflux duration (e.g., 1–3 hours for cyclization) .

Advanced Research Questions

Q. How can structural ambiguities in NMR spectra (e.g., overlapping peaks) be resolved for this compound?

  • Methodology :

  • 2D NMR : Use HSQC and HMBC to assign quaternary carbons and confirm connectivity between the pyrazole and thiadiazole rings .
  • X-ray Crystallography : Resolve crystal structures to validate stereoelectronic effects influencing spectral splitting .

Q. What strategies are effective for analyzing contradictory bioactivity data across different assay systems?

  • Methodology :

  • Dose-Response Validation : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays).
  • Molecular Docking : Perform in silico simulations (AutoDock Vina) to compare binding affinities with homologous targets and identify assay-specific false positives .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Methodology :

  • QSAR Studies : Train models on existing bioactivity data to predict substituent effects (e.g., butyl vs. propyl chains on thiadiazole) .
  • MD Simulations : Analyze ligand-receptor stability (e.g., RMSD < 2.0 Å over 100 ns) to prioritize synthetic targets .

Q. What experimental approaches mitigate instability of the pyrrole-thiadiazole moiety under physiological conditions?

  • Methodology :

  • pH Stability Profiling : Incubate the compound in buffers (pH 2–9) and monitor degradation via LC-MS. Stabilize using PEGylation or cyclodextrin encapsulation .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and compare degradation pathways (e.g., hydrolytic vs. oxidative) .

Q. How can synthetic byproducts be identified and minimized during scale-up?

  • Methodology :

  • Process Analytical Technology (PAT) : Use inline FTIR to detect intermediates (e.g., uncyclized thiosemicarbazides) and adjust reagent stoichiometry .
  • Green Chemistry Principles : Replace chlorinated solvents (DCM) with cyclopentyl methyl ether (CPME) to reduce halogenated impurities .

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